
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves the inhibition of various enzymes and pathways that are essential for cancer cell growth and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide also inhibits the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, the compound has also been shown to have anti-inflammatory and antiviral activities. Studies have also suggested that N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide may have neuroprotective effects and could be potentially useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target enzymes and pathways, which makes it an ideal candidate for use in various assays and experiments. However, one of the limitations of using N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is its potential toxicity, which can limit its use in certain experiments and applications.
Orientations Futures
There are several future directions for the study and application of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide. One potential direction is the development of new and more potent analogs of the compound that can be used in the treatment of various diseases. Another direction is the investigation of the compound's potential in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide and its potential applications in various scientific fields.
Conclusion
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a chemical compound that has shown promising results in various scientific fields. Its potential applications in cancer research, anti-inflammatory and antiviral activities, and neuroprotection make it an ideal candidate for further investigation and development. However, further studies are needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves the reaction of 3-chloro-4-fluoroaniline with 1,3-dimethyl-2,4-dioxoimidazolidine-5-sulfonyl chloride in the presence of a base. The reaction yields the desired compound in good yield and high purity.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most notable applications is in cancer research, where the compound has shown promising results as a potential anticancer agent. Studies have shown that N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O4S/c1-16-6-10(11(18)17(2)12(16)19)22(20,21)15-7-3-4-9(14)8(13)5-7/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGIZAJIAIYCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

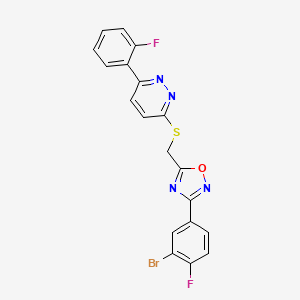
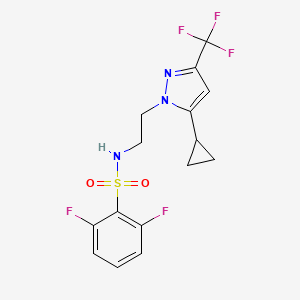
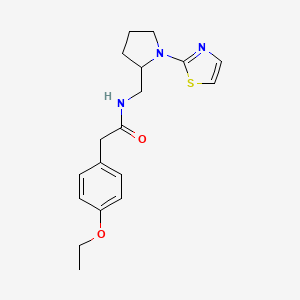
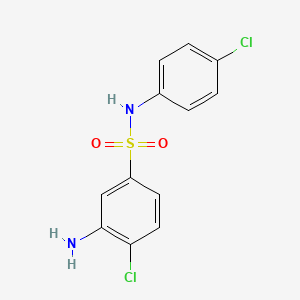
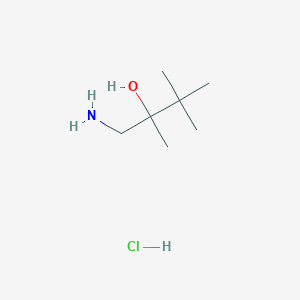
![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-ynamide](/img/structure/B2949897.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2949899.png)
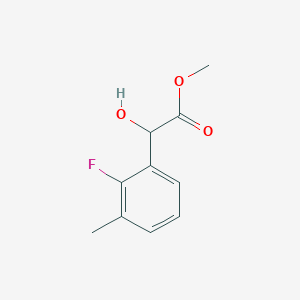
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide](/img/structure/B2949906.png)
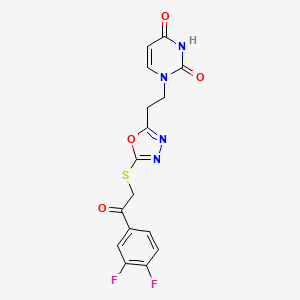
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2949909.png)
![6-(3,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949910.png)
![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)
![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2949913.png)